molecular formula C7H6BClO3 B1426510 (3-Chloro-2-formylphenyl)boronic acid CAS No. 928048-11-7

(3-Chloro-2-formylphenyl)boronic acid

Cat. No.: B1426510
CAS No.: 928048-11-7
M. Wt: 184.39 g/mol
InChI Key: NYANPLLJDXQXPC-UHFFFAOYSA-N
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Description

(3-Chloro-2-formylphenyl)boronic acid is an organoboron compound with the molecular formula C7H6BClO3 It is a derivative of phenylboronic acid, where the phenyl ring is substituted with a chloro group at the 3-position and a formyl group at the 2-position

Mechanism of Action

Target of Action

The primary target of (3-Chloro-2-formylphenyl)boronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . The compound acts as an organoboron reagent in this process .

Mode of Action

The compound interacts with its targets through a process known as transmetalation . In the SM cross-coupling reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The affected pathway is the Suzuki–Miyaura cross-coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects include the formation of new carbon-carbon bonds, which is a fundamental step in the synthesis of various organic compounds .

Pharmacokinetics

The compound is known to be relatively stable and readily prepared . Its bioavailability would be influenced by factors such as its solubility, stability in biological environments, and its interactions with biological molecules.

Result of Action

The molecular and cellular effects of the compound’s action primarily involve the formation of new carbon-carbon bonds . This is a crucial step in the synthesis of various organic compounds, including pharmaceuticals and materials for electronic devices .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the SM cross-coupling reaction conditions are exceptionally mild and functional group tolerant . The compound is also generally environmentally benign . .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Chloro-2-formylphenyl)boronic acid typically involves the borylation of a suitable precursor. One common method is the palladium-catalyzed borylation of 3-chloro-2-formylphenyl halides using bis(pinacolato)diboron under mild conditions. The reaction is usually carried out in the presence of a base such as potassium acetate and a ligand like triphenylphosphine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3-Chloro-2-formylphenyl)boronic acid is unique due to the presence of both chloro and formyl groups, which confer distinct reactivity and properties. The chloro group can participate in various substitution reactions, while the formyl group can undergo oxidation and reduction, making the compound versatile in synthetic applications .

Properties

IUPAC Name

(3-chloro-2-formylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BClO3/c9-7-3-1-2-6(8(11)12)5(7)4-10/h1-4,11-12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYANPLLJDXQXPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C(=CC=C1)Cl)C=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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